![molecular formula C18H22N4O2 B3006001 N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(m-tolyloxy)propanamide CAS No. 1396637-44-7](/img/structure/B3006001.png)
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(m-tolyloxy)propanamide
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Overview
Description
The compound "N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(m-tolyloxy)propanamide" has not been directly studied in the provided papers. However, similar compounds with pyrimidine and pyrrolidine moieties have been synthesized and analyzed for various biological activities and structural properties. These compounds are generally characterized by their pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. One of the pyrimidine derivatives, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has shown promising anticancer activity against several human cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and final coupling with amines. For instance, the synthesis of a chlorothieno-pyrimidin derivative was achieved by condensing methyl 3-aminothiophene-2-carboxylate with urea, followed by chlorination and condensation with ethane-1,2-diamine . Another compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide, was synthesized and characterized using various spectroscopic methods, including NMR and FT-IR .
Molecular Structure Analysis
The molecular structures of these compounds have been determined using X-ray crystallography and compared with optimized structures computed via density functional theory (DFT). The crystal structure of a related compound was found to belong to the tetragonal system, and the optimized geometric bond lengths and angles obtained by DFT were consistent with the X-ray diffraction values . Similarly, the crystal structure of another compound was confirmed using X-ray diffraction and was consistent with the molecular structure optimized using DFT .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their HOMO and LUMO energies, which indicate the electron-donating and electron-accepting capabilities, respectively. For example, the calculated HOMO and LUMO energies of the chlorothieno-pyrimidin derivative showed its reactive character . Molecular docking studies have also been performed to predict the interaction of these compounds with biological targets, such as enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their antimicrobial and antiproliferative activities, have been evaluated. The chlorothieno-pyrimidin derivative displayed marked inhibition against various human cancer cell lines, suggesting its potential as an anticancer agent . The antimicrobial activity and molecular docking studies of another compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, were also investigated, providing insights into its possible mechanism of action .
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-6-5-7-15(10-13)24-14(2)18(23)21-16-11-17(20-12-19-16)22-8-3-4-9-22/h5-7,10-12,14H,3-4,8-9H2,1-2H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTJIVXZDQTFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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